(Z)-Methyl 3-amino-4-fluorobut-2-enoate
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Overview
Description
(Z)-Methyl 3-amino-4-fluorobut-2-enoate is an organic compound with the molecular formula C5H8FNO2. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl ester group attached to a butenoate backbone. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 3-amino-4-fluorobut-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-fluorobut-2-enoic acid.
Esterification: The carboxylic acid group of 3-amino-4-fluorobut-2-enoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 3-amino-4-fluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of saturated methyl 3-amino-4-fluorobutanoate.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry
(Z)-Methyl 3-amino-4-fluorobut-2-enoate is used as a building block in organic synthesis for the preparation of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity.
Medicine
The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-Methyl 3-amino-4-fluorobut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-chlorobut-2-enoate: Similar structure with a chlorine atom instead of fluorine.
Methyl 3-amino-4-bromobut-2-enoate: Similar structure with a bromine atom instead of fluorine.
Methyl 3-amino-4-iodobut-2-enoate: Similar structure with an iodine atom instead of fluorine.
Uniqueness
(Z)-Methyl 3-amino-4-fluorobut-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of compounds, making this compound a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H8FNO2 |
---|---|
Molecular Weight |
133.12 g/mol |
IUPAC Name |
methyl (Z)-3-amino-4-fluorobut-2-enoate |
InChI |
InChI=1S/C5H8FNO2/c1-9-5(8)2-4(7)3-6/h2H,3,7H2,1H3/b4-2- |
InChI Key |
FHKBJKAOJUUUET-RQOWECAXSA-N |
Isomeric SMILES |
COC(=O)/C=C(/CF)\N |
Canonical SMILES |
COC(=O)C=C(CF)N |
Origin of Product |
United States |
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